Central Diuresis Inhibition vs. Losartan
In a conscious rat model assessing urinary volume inhibition following angiotensin II injection into the paraventricular nucleus (PVN), Saralasin TFA demonstrated an IC50 value of 0.01 nM, which is 600-fold lower (more potent) than the IC50 of 6 nM observed for losartan under the same experimental conditions [1]. Additionally, the maximum inhibitory response to losartan was only 65% of that achieved with saralasin, indicating a higher efficacy ceiling for the peptide antagonist in this neuro-renal pathway [1].
| Evidence Dimension | Inhibition of angiotensin II-induced urinary volume excretion |
|---|---|
| Target Compound Data | Saralasin TFA IC50 = 0.01 nM |
| Comparator Or Baseline | Losartan IC50 = 6 nM |
| Quantified Difference | 600-fold lower IC50 for Saralasin TFA (0.01 nM vs 6 nM) |
| Conditions | Conscious rat model; angiotensin II administered into the paraventricular nucleus (PVN); concentration-dependent inhibition of urine excretion |
Why This Matters
For researchers investigating central nervous system (CNS) and renal interactions of angiotensin II, Saralasin TFA offers vastly superior sensitivity, enabling detection of AT2-mediated or nuanced effects that would be missed with the 600-fold less potent losartan.
- [1] de Arruda Camargo, L. A., Saad, W. A., Cerri, P. S., & de Arruda Camargo, G. M. (1999). Renal effects of angiotensin II receptor subtype 1 and 2-selective ligands injected into the paraventricular nucleus of conscious rats. Regulatory Peptides, 84(1-3), 91–96. https://doi.org/10.1016/S0167-0115(99)00075-0 View Source
